

BAY 2476568 vs. Osimertinib in C797S-Mutant NSCLC: A Comparative Guide

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Compound of Interest		
Compound Name:	BAY 2476568	
Cat. No.:	B8240645	Get Quote

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The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) gene is a critical challenge in the treatment of non-small cell lung cancer (NSCLC), as it confers resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib. This guide provides a comparative analysis of **BAY 2476568**, a novel reversible EGFR inhibitor, and osimertinib in the context of C797S-mutant NSCLC, supported by available preclinical data.

Executive Summary

Osimertinib, a cornerstone in EGFR-mutant NSCLC therapy, is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. The C797S mutation, by replacing cysteine with serine, prevents this covalent binding, rendering osimertinib ineffective.[1][2] In contrast, **BAY 2476568** is a reversible inhibitor that does not rely on covalent bond formation, thus retaining activity against EGFR C797S mutations.[3][4] Preclinical data suggests that **BAY 2476568** demonstrates potent inhibitory activity against EGFR mutations, including those harboring the C797S resistance mutation, with a higher potency observed compared to osimertinib in this setting.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC50, nM) of BAY 2476568 and Osimertinib Against C797S-Mutant EGFR



EGFR Genotype	BAY 2476568 (nM)	Osimertinib (nM)	Fold Difference (Osimertinib/BAY 2476568)
ex19del/C797S	0.3[4]	~100-1000	>300
ex19del/T790M/C797 S	120[4]	>1000	>8

^{*} IC50 values for osimertinib against C797S-mutant cell lines are reported to be in the high nanomolar to micromolar range in various studies, indicating a significant loss of potency. Direct head-to-head comparative data from the same study as **BAY 2476568** is not publicly available. The values presented are representative of the general understanding of osimertinib's reduced activity.

Table 2: Key Characteristics of BAY 2476568 and

Osimertinib

Characteristic	BAY 2476568	Osimertinib
Mechanism of Action	Reversible, ATP-competitive	Irreversible, Covalent
Binding Site	ATP-binding pocket	ATP-binding pocket (covalent bond with Cys797)
Activity against C797S	Yes[3][4]	No[1][2]
Primary Resistance Mechanism	To be determined	EGFR C797S mutation[1][2]

Experimental Protocols

The following are generalized protocols for key experiments cited in the preclinical evaluation of EGFR inhibitors. The specific parameters for the **BAY 2476568** data are based on standard methodologies in the field.

In Vitro Kinase Inhibition Assay



This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

- Enzyme and Substrate Preparation: Recombinant human EGFR protein (with specific mutations) is used as the enzyme source. A synthetic peptide or protein substrate that can be phosphorylated by EGFR is prepared in a suitable assay buffer.
- Compound Dilution: The test compounds (BAY 2476568 and osimertinib) are serially diluted to a range of concentrations.
- Kinase Reaction: The EGFR enzyme is incubated with the test compound for a
 predetermined period. The kinase reaction is initiated by the addition of ATP and the
 substrate.
- Detection: The level of substrate phosphorylation is measured. This is often done using
 methods like ADP-Glo kinase assay, which measures the amount of ADP produced, or by
 using phospho-specific antibodies in an ELISA-based format.
- IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of EGFR kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (Ba/F3 Model)

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific mutant EGFR for their growth and survival.

- Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3
 (IL-3) for survival, is engineered to express a specific human EGFR mutant (e.g.,
 ex19del/C797S). This makes the cells IL-3 independent, and their proliferation becomes
 dependent on the activity of the mutant EGFR.
- Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates in a growth medium without IL-3.



- Compound Treatment: The cells are treated with a range of concentrations of the test compounds.
- Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.
- Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which quantifies the number of viable cells.
- IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

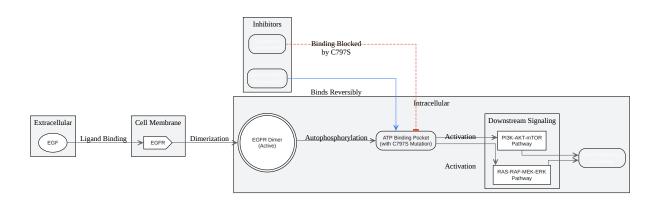
In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

- Cell Implantation: Human NSCLC cells harboring the desired EGFR mutation (e.g., from a
 patient-derived xenograft or a stable cell line) are subcutaneously injected into
 immunodeficient mice.
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment Administration: Once the tumors reach a specified volume, the mice are
 randomized into treatment and control groups. The test compound (e.g., BAY 2476568) is
 administered orally or via another appropriate route at a defined dose and schedule.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression.
- Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the treatment.

Mandatory Visualization

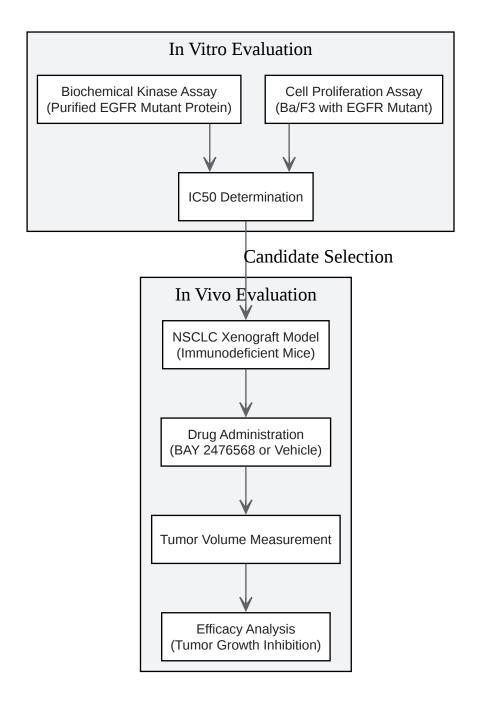




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Caption: EGFR signaling pathway with C797S mutation and inhibitor actions.

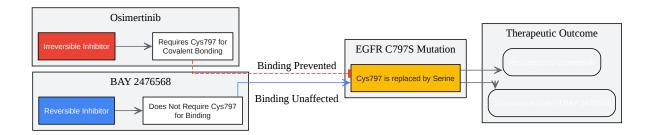




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Caption: Preclinical evaluation workflow for EGFR inhibitors.





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Caption: Logical relationship of inhibitor mechanism and C797S resistance.

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